5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a nitrogen-containing heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a bromine atom at the 5-position, a methyl group at the 6-position, and a methylthio group at the 2-position of the pyrimidine ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and drug development.
This compound can be synthesized through various methods, often involving nucleophilic substitution reactions or modifications of existing pyrimidine derivatives. The synthesis and biological evaluation of compounds related to this structure have been documented in scientific literature, highlighting its potential applications in pharmaceuticals .
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is classified as a pyrimidinone, specifically a substituted pyrimidine derivative. Its classification is significant due to the biological activities often associated with pyrimidine compounds, including antiviral, anticancer, and anti-inflammatory properties.
The synthesis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves several steps:
The technical details of the synthesis can vary based on the desired derivatives. For instance, one common method involves treating 5-bromo-6-methylpyrimidin-4(3H)-one with methylthio reagents under basic conditions, leading to successful substitution at the 2-position .
The molecular structure of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one features:
This structure can be represented as follows:
The molecular weight of this compound is approximately 218.12 g/mol. It has notable tautomeric forms due to the keto-enol equilibrium associated with pyrimidinones, which can influence its reactivity and interactions with biological targets.
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one participates in various chemical reactions:
The reaction conditions (solvent choice, temperature, and reaction time) are crucial for optimizing yields and selectivity during these transformations .
The mechanism of action for compounds containing the pyrimidinone structure often involves:
Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one typically appears as a solid at room temperature, with a melting point ranging from approximately 164 °C to 166 °C .
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 33238-63-0) represents a synthetically versatile scaffold for pharmaceutical and agrochemical development. Characterized by the molecular formula C₆H₇BrN₂OS and molecular weight 235.10 g/mol, this brominated thiomethylpyrimidinone exhibits a distinctive crystalline structure with a documented melting point of 239°C (with decomposition) [1] [9]. Its synthetic accessibility and strategically positioned halogen/chalcogen functional groups enable diverse derivatization pathways, positioning it as a critical intermediate in heterocyclic chemistry.
Nucleophilic substitution reactions leverage the inherent reactivity at C-2 and C-5 positions of the pyrimidinone core. The methylthio (-SCH₃) group at C-2 exhibits exceptional lability toward nucleophilic displacement due to adjacent nitrogen activation, enabling direct access to 2-substituted analogues. This reactivity is systematically exploited using oxygen- and nitrogen-based nucleophiles:
Table 1: Nucleophilic Substitution at C-2 Position
Nucleophile | Conditions | Product | Yield (%) | Key Applications |
---|---|---|---|---|
CH₃O⁻ | THF, 65°C, 3h | 2-Methoxy analogue | 85-90% | Dopamine receptor antagonists |
C₆H₅NH₂ | DMF, 50°C, 1h | 2-Anilino analogue | 95% | Kinase inhibitor precursors |
Piperidine | Ethanol, reflux, 6h | 2-Piperidino analogue | 78% | Antibacterial agents |
Concurrently, the C-5 bromine atom undergoes palladium-catalyzed cross-coupling (Suzuki, Stille) with organometallic reagents. This orthogonal reactivity enables sequential functionalization: initial bromine coupling preserves the methylthio group for subsequent nucleophilic displacement, enabling combinatorial access to diverse disubstituted scaffolds [5] [8].
The electron-deficient pyrimidinone ring exhibits pronounced positional selectivity during electrophilic substitution, governed by the tautomeric equilibrium and substituent effects. The 6-methyl group activates the C-5 position toward electrophilic bromination, while concurrently directing electrophiles away from the ortho-position:
Table 2: Regioselective Transformations at C-5/C-6 Positions
Reaction Type | Reagents/Conditions | Regiochemical Outcome | Yield Range |
---|---|---|---|
Halogen Migration | KOtBu/DMF, 0°C, 1h | C-5 Br → C-6 Br migration | 75-82% |
Simultaneous Functionalization | conc. H₂SO₄/HNO₃, -10°C | C-5 nitration + 6-methyl bromination | 52-68% |
Directed Metalation | n-BuLi, TMEDA, -78°C | C-6 lithiation (proton abstraction) | 60-70% |
The 6-methyl group’s acidity (pKa ~33 in DMSO) permits directed ortho-lithiation using strong bases. Protection of the pyrimidinone N-H as a trialkylsilyl derivative enhances directing group ability, enabling regioselective C-6 functionalization beyond electrophilic bromination [2] [9].
Sustainable methodologies minimize environmental impact while maintaining efficiency:
These green approaches demonstrate the compatibility of advanced synthetic methodologies with principles of sustainability, positioning 5-bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one as a platform for environmentally conscious heterocyclic chemistry.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1